Atramycin A

概要

説明

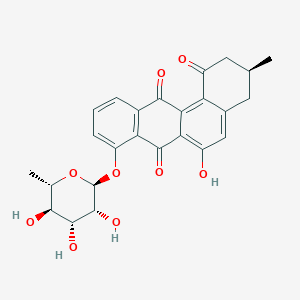

Atramycin A is a natural product with the chemical name (3S,4S)-4-[4,5-dihydroxy-3-methoxyphenylacetoxy]-2’,4’-dimethoxy-6’,7’-dihydroxy-8,8’-linked disaccharide and (2S)-2-methoxy-2-methylbutanoic acid 1:1 condensation salt. It is known for its broad-spectrum antibacterial activity, showing efficacy against various bacteria, including Streptococcus pneumoniae, Staphylococcus aureus, and Streptococcus pyogenes. Additionally, this compound exhibits antifungal and antitumor properties, making it a compound of significant pharmacological interest .

準備方法

Atramycin A is primarily produced through microbial fermentation. One common method involves the use of the Actinoplanes sp. S12 strain, which can be cultured in either solid or liquid media to yield this compound. The fermentation process typically requires specific conditions, including controlled temperature, pH, and nutrient supply, to optimize the yield of the compound .

化学反応の分析

Atramycin A undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic conditions, leading to the formation of quinone derivatives.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced alcohol derivatives.

科学的研究の応用

Antitumor Activity

Atramycin A has demonstrated significant antitumor activity against various cancer cell lines. Research indicates that it inhibits the growth of tumor cells effectively. The following table summarizes its inhibitory effects on different cancer cell lines:

| Cell Line | IC50 (μM) | Comparison with Cisplatin (IC50 μM) |

|---|---|---|

| SF-268 (Neuroglial) | 7.8 ± 0.5 | 4.1 ± 0.2 |

| MCF-7 (Breast Cancer) | 6.7 ± 1.6 | 2.9 ± 0.5 |

| NCI-H460 (Lung Cancer) | 10.0 ± 0.1 | 2.9 ± 0.2 |

| HePG-2 (Liver Cancer) | 7.3 ± 1.8 | 2.5 ± 0.2 |

These results indicate that this compound possesses comparable efficacy to cisplatin, a well-known chemotherapeutic agent, suggesting its potential as a candidate for further development in cancer therapy .

Antimicrobial Properties

In addition to its antitumor effects, this compound exhibits antimicrobial activity against various pathogens, particularly gram-positive bacteria. Studies have shown that it can inhibit the growth of certain bacterial strains, making it a potential candidate for developing new antibiotics .

Drug Development Potential

The unique structural attributes of this compound make it a promising candidate for drug development, particularly in the context of marine-derived compounds that often possess novel mechanisms of action not found in terrestrial counterparts. The exploration of its biosynthetic pathways could lead to the discovery of new derivatives with enhanced efficacy and reduced toxicity.

Case Studies and Research Findings

Several studies have focused on isolating and characterizing this compound from marine fungi, particularly from the species Acaromyces ingoldii. These studies have provided insights into its biological activity and potential applications:

- Study on Antitumor Activity : A comprehensive study demonstrated that this compound effectively inhibits the proliferation of multiple cancer cell lines through mechanisms that are yet to be fully elucidated but may involve apoptosis induction and cell cycle arrest .

- Antimicrobial Research : Another research effort highlighted the compound's effectiveness against specific bacterial strains, suggesting its utility in addressing antibiotic resistance issues prevalent in contemporary medicine .

作用機序

The mechanism of action of Atramycin A involves its interaction with bacterial cell walls, leading to the inhibition of cell wall synthesis. This results in the disruption of bacterial cell integrity and ultimately causes cell death. This compound targets specific enzymes involved in the biosynthesis of peptidoglycan, a crucial component of the bacterial cell wall. Additionally, its antifungal and antitumor activities are attributed to its ability to interfere with cellular processes such as DNA replication and protein synthesis .

類似化合物との比較

Atramycin A belongs to the angucycline family of antibiotics, which includes compounds like:

Angucycline: Known for its antibacterial and anticancer properties.

Angucyclinone: Exhibits similar biological activities but with different structural features.

Emycin G: A highly hydroxylated angucyclinone with moderate antimicrobial activity. This compound is unique due to its specific structural features, such as the O-6 rhamnose side chain, which contributes to its distinct biological activities

This compound’s unique structural and functional properties make it a valuable compound for scientific research and potential therapeutic applications. Its broad-spectrum activity and diverse reactivity offer numerous opportunities for further exploration and development in various fields.

生物活性

Atramycin A, a bioactive compound produced by the actinomycete Streptomyces atratus, has garnered significant attention due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes current knowledge about the biological activity of this compound, supported by various studies and research findings.

Chemical Structure and Properties

This compound is characterized by its complex polyketide structure, which contributes to its biological efficacy. The molecular formula for this compound is , and it has been identified as a potent secondary metabolite with various pharmacological properties.

Antimicrobial Activity

1. Antibacterial Effects

This compound demonstrates significant antibacterial activity against a range of pathogens. In studies involving various clinical strains, it was shown to inhibit the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate that this compound is particularly effective against strains such as Staphylococcus aureus and Escherichia coli.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 32 |

2. Antifungal Activity

This compound also exhibits antifungal properties, particularly against Candida albicans. Its mechanism involves disrupting fungal cell wall synthesis, leading to cell lysis.

Anticancer Activity

Research has highlighted this compound's potential as an anticancer agent. In vitro studies have demonstrated its cytotoxic effects on various cancer cell lines, including breast cancer (MCF-7) and liver cancer (HepG2) cells. The compound induces apoptosis and inhibits cell proliferation through several pathways.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study assessed the cytotoxic effects of this compound on MCF-7 and HepG2 cells, revealing IC50 values of 15 µg/mL and 20 µg/mL, respectively. This indicates a strong potential for development as an anticancer therapeutic.

The biological activity of this compound can be attributed to multiple mechanisms:

- Inhibition of Tyrosine Phosphatase: this compound inhibits tyrosine phosphatase 1B, which plays a critical role in insulin signaling and glucose metabolism .

- Induction of Apoptosis: The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death .

- Antioxidant Properties: It exhibits antioxidant activity that may contribute to its protective effects against oxidative stress-related diseases .

Research Findings

Recent studies have focused on isolating and characterizing the biological activities of this compound. For instance, a metabolomics-guided approach has been employed to identify its effects on glucose uptake and insulin secretion in cell-based assays, showcasing its potential in metabolic disorders .

特性

IUPAC Name |

(3S)-6-hydroxy-3-methyl-8-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-3,4-dihydro-2H-benzo[a]anthracene-1,7,12-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24O9/c1-9-6-11-8-14(27)18-19(16(11)13(26)7-9)21(29)12-4-3-5-15(17(12)22(18)30)34-25-24(32)23(31)20(28)10(2)33-25/h3-5,8-10,20,23-25,27-28,31-32H,6-7H2,1-2H3/t9-,10-,20-,23+,24+,25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEVSDLAMOJTGBF-JIOQQOEXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=CC(=C3C(=C2C(=O)C1)C(=O)C4=C(C3=O)C(=CC=C4)OC5C(C(C(C(O5)C)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC2=CC(=C3C(=C2C(=O)C1)C(=O)C4=C(C3=O)C(=CC=C4)O[C@H]5[C@@H]([C@@H]([C@H]([C@@H](O5)C)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90160081 | |

| Record name | Atramycin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90160081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

468.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137109-48-9 | |

| Record name | Atramycin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137109489 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Atramycin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90160081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。